Ochratoxin B
Overview
Description
Ochratoxin B is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is a non-chlorinated analog of Ochratoxin A and is less prevalent but still significant due to its toxic properties. Ochratoxins are known to contaminate various agricultural products, including cereals, coffee, dried fruits, and wine, posing a risk to human and animal health .
Mechanism of Action
Target of Action
Ochratoxin B (OTB) is a non-chlorinated form of Ochratoxin A (OTA), a mycotoxin produced by certain Aspergillus and Penicillium species .
Mode of Action
It is known that ochratoxins can inhibit protein synthesis and energy production, induce oxidative stress, and cause dna adduct formation . OTB, being a non-chlorinated form of OTA, may have similar inhibitory effects on the respective amino acid-specific aminoacyl tRNA synthetases .
Biochemical Pathways
For instance, Ochratoxin A (OTA) has been found to inhibit protein synthesis and energy production, induce oxidative stress, and cause DNA adduct formation . Given the structural similarity between OTA and OTB, it is plausible that OTB may affect similar biochemical pathways.
Pharmacokinetics
It is known that ochratoxins can be metabolized by the liver . For instance, a metabolic product was formed from this compound by rat liver microsomal fractions in the presence of NADPH . The metabolite was identified as 4-hydroxythis compound .
Result of Action
For instance, OTA is known to cause liver damage . Given the structural similarity between OTA and OTB, it is plausible that OTB may have similar toxic effects.
Action Environment
The action of OTB can be influenced by various environmental factors. For instance, the production of Ochratoxins can be influenced by the presence of certain Aspergillus and Penicillium species . Furthermore, the degradation rate of Ochratoxins can be influenced by UV-B radiation .
Biochemical Analysis
Biochemical Properties
OTB interacts with various biomolecules, playing a role in biochemical reactions. Its structure consists of a dihydro-isocoumarin moiety linked with a phenylalanine through an amide bond .
Cellular Effects
OTB has been found to have a significantly less toxic effect on cells compared to OTA
Molecular Mechanism
It is suggested that OTB may be metabolized by rat liver microsomal fractions in the presence of NADPH, forming 4-hydroxyochratoxin B
Metabolic Pathways
OTB is suggested to be metabolized in the liver to form 4-hydroxythis compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Ochratoxin B can be synthesized through the cultivation of Aspergillus ochraceus on a suitable substrate, such as moist shredded wheat. The mycotoxin is then extracted using hot chloroform. The chloroform solution is mixed with hexane to precipitate the ochratoxins, which are filtered off and redissolved in fresh chloroform. Further purification involves extraction from the chloroform solution with aqueous bicarbonate and subsequent acidification .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ochraceus or other ochratoxin-producing fungi. The process includes optimizing growth conditions such as temperature, pH, and nutrient availability to maximize ochratoxin yield. The extraction and purification processes are similar to those used in laboratory synthesis but scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ochratoxin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to less toxic metabolites.
Substitution: Substitution reactions can occur at the phenylalanine moiety or the isocoumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Metabolites: Formed through reduction.
Substituted Compounds: Formed through substitution reactions.
Scientific Research Applications
Ochratoxin B has several scientific research applications:
Chemistry: Used as a model compound to study mycotoxin synthesis and degradation.
Biology: Investigated for its effects on cellular processes and its role in fungal pathogenicity.
Medicine: Studied for its toxicological effects and potential therapeutic interventions to mitigate its toxicity.
Industry: Monitored in food and feed products to ensure safety and compliance with regulatory standards
Comparison with Similar Compounds
Ochratoxin B is part of the ochratoxin family, which includes:
Ochratoxin A: The most prevalent and toxic member, containing a chlorine atom.
Ochratoxin C: An ethyl ester of Ochratoxin A.
Citrinin: Another nephrotoxic mycotoxin produced by Aspergillus and Penicillium species
Uniqueness of this compound:
Non-Chlorinated Structure: Unlike Ochratoxin A, this compound lacks a chlorine atom, which affects its toxicity and metabolic pathways.
Lower Toxicity: this compound is generally considered less toxic than Ochratoxin A but still poses significant health risks
References
Properties
IUPAC Name |
2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYIVCTQUFNTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ochratoxin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4825-86-9 | |
Record name | Ochratoxin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 °C | |
Record name | Ochratoxin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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